molecular formula C8H14O2 B103998 tert-Butyl 3-butenoate CAS No. 14036-55-6

tert-Butyl 3-butenoate

Cat. No.: B103998
CAS No.: 14036-55-6
M. Wt: 142.2 g/mol
InChI Key: NGASWKRTXGWPNN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl 3-butenoate is a chemical compound with the molecular formula C8H14O2

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed well in the gastrointestinal tract if ingested . Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of catalysts. Furthermore, its stability can be influenced by factors such as light, heat, and the presence of oxygen .

Preparation Methods

The synthesis of CCS1477 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that ensure high selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

CCS1477 primarily undergoes binding reactions with the bromodomains of p300 and CBP. These interactions inhibit the acetylation of histones, leading to changes in gene expression . The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major products formed from these reactions are the inhibited forms of p300 and CBP, which result in the suppression of oncogenic pathways .

Properties

IUPAC Name

tert-butyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGASWKRTXGWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348670
Record name tert-Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14036-55-6
Record name tert-Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-Butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tert-butyl 3-butenoate in the synthesis of (RS)-carnitine chloride?

A1: this compound serves as a key intermediate in the synthesis of (RS)-carnitine chloride. [] The process involves a four-step synthesis where this compound is first converted to tert-butyl 3,4-epoxybutyrate through a reaction with meta-chloroperbenzoic acid. This epoxybutyrate then reacts with trimethylamine hydrochloride, followed by hydrolysis to yield the final product, (RS)-carnitine chloride. [] You can find more details about this synthesis in the paper "New synthesis of (RS)-carnitine chloride." []

Q2: How is this compound prepared in the context of this synthesis?

A2: The synthesis begins with crotyl chloride, which is reacted with tert-butyl alcohol and triethylamine in ether to produce this compound. [] This straightforward reaction forms the foundation for the subsequent steps in the (RS)-carnitine chloride synthesis.

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